2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a useful research compound. Its molecular formula is C9H9F4N and its molecular weight is 207.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Utilization in Organic Compounds
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine and similar fluoroalkylated compounds are crucial intermediates in the synthesis of various organic compounds. A study by Qiu et al. (2009) discussed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing certain non-steroidal anti-inflammatory materials. The process emphasizes the importance of finding cost-effective and environmentally friendly methods for large-scale production of such intermediates (Qiu, Gu, Zhang, & Xu, 2009).
Progress in Aqueous Fluoroalkylation
A review by Song et al. (2018) highlighted the advancements in aqueous fluoroalkylation, particularly emphasizing the significance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials. The review accentuates the environmental aspect of organic synthesis and the development of methods for incorporating fluorinated or fluoroalkylated groups into target molecules efficiently and environmentally safely (Song, Han, Zhao, & Zhang, 2018).
Role in PET Amyloid Imaging
Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, including those with fluorinated components, for measuring amyloid in vivo in the brain of Alzheimer's disease patients. The study highlights the significance of fluorinated compounds in the early detection and understanding of Alzheimer's disease through PET amyloid imaging (Nordberg, 2007).
Environmental Aspects of Fluorinated Compounds
Henry et al. (2018) conducted a critical review on fluoropolymers, a class within the group of per- and polyfluoroalkyl substances (PFAS). The review discusses the unique properties, environmental stability, and the distinct classification of fluoropolymers, emphasizing their negligible environmental risks compared to other PFAS (Henry, Carlin, Hammerschmidt, Buck, Buxton, Fiedler, Seed, & Hernández, 2018).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-fluorobenzylamine, interact with the α- and γ-carboxyl groups of folic acid .
Mode of Action
It’s known that similar compounds, such as 4-fluorobenzylamine, react with the α- and γ-carboxyl groups of folic acid to yield 18 f-labeled folate . This suggests that 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds, such as 4-(trifluoromethyl)benzylamine, have been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . This suggests that this compound might affect similar biochemical pathways.
Result of Action
It’s known that similar compounds, such as 4-fluorobenzylamine, are important building blocks for the synthesis of 18 f-labeled compounds .
Action Environment
It’s known that similar compounds, such as 4-fluorobenzylamine, are stored at ambient temperature , suggesting that this compound might have similar storage requirements.
Properties
IUPAC Name |
[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXWFCFVRIODHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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